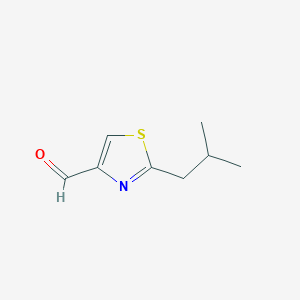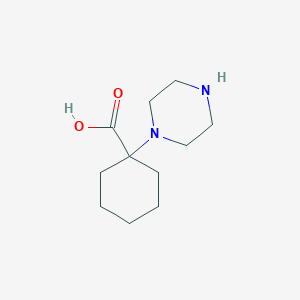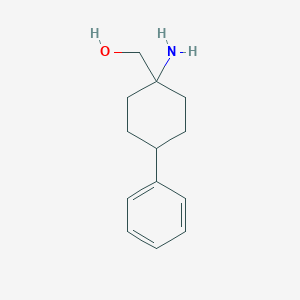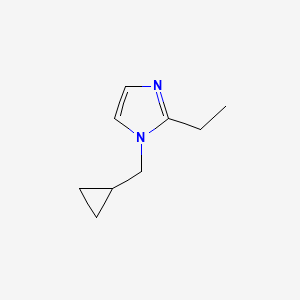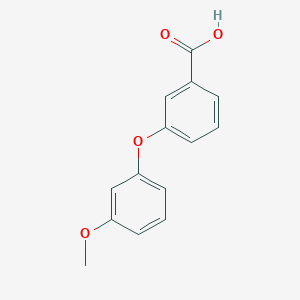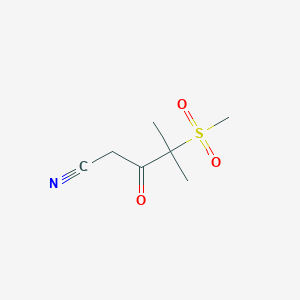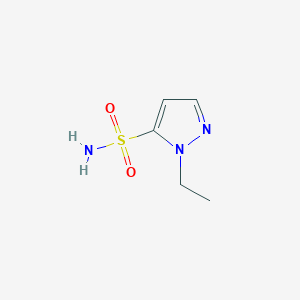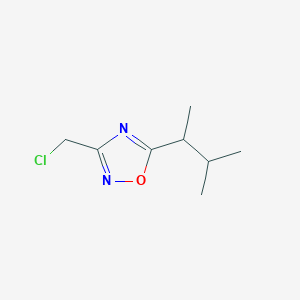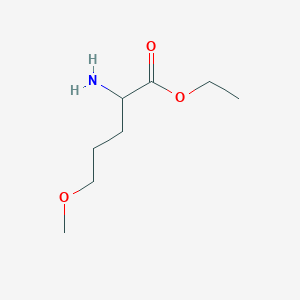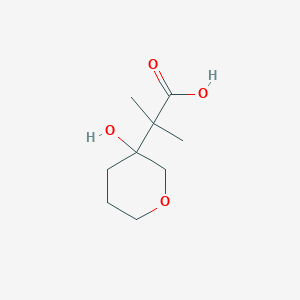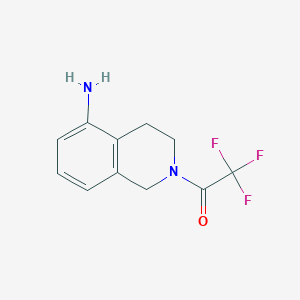
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one, also known as FITQ, is a novel fluorinated amine recently developed by researchers at the University of California, Los Angeles. FITQ is a highly versatile molecule with potential applications in pharmaceuticals, biotechnology, and materials science. FITQ has a unique structure that combines the properties of both an amine and a fluorinated compound, resulting in a molecule with unique properties and potential applications.
科学研究应用
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one has a wide range of potential applications in scientific research. It has been used as a ligand for the synthesis of metal-organic frameworks, as a catalyst for organic reactions, and as a fluorescent dye for imaging. This compound has also been used in the synthesis of peptide-based drugs, as well as for the synthesis of antifungal and antiviral agents. Additionally, this compound has been used in the development of biosensors, and as a reagent for the synthesis of other fluorinated compounds.
作用机制
The unique structure of 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one allows it to interact with a variety of molecules, including proteins and other biomolecules. This compound has been shown to interact with proteins through hydrogen-bonding interactions, as well as through electrostatic interactions. This compound also has a high affinity for lipids, which makes it useful for the delivery of drugs to target cells. Additionally, this compound has been shown to interact with DNA, and has potential applications in gene therapy.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects. This compound has also been shown to have an inhibitory effect on the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease. Additionally, this compound has been shown to have an inhibitory effect on the activity of enzymes involved in the production of inflammatory mediators.
实验室实验的优点和局限性
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one is a highly versatile molecule with a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments. This compound is highly sensitive to light and heat, and can degrade rapidly when exposed to these conditions. Additionally, this compound is not soluble in water, and must be handled carefully to avoid contamination. Despite these limitations, this compound is a useful molecule for a wide range of laboratory experiments.
未来方向
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one has a wide range of potential applications in pharmaceuticals, biotechnology, and materials science. In the future, this compound could be used in the development of new drug delivery systems, in the synthesis of new materials, and in the development of biosensors. Additionally, this compound could be used in the synthesis of peptide-based drugs and as a reagent for the synthesis of other fluorinated compounds. Finally, this compound could be used in the development of new gene therapy strategies.
合成方法
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one can be synthesized using a variety of methods, including nucleophilic substitution of fluorinated amines with trifluoroethanol, and the reaction of 5-amino-1,2,3,4-tetrahydroisoquinoline with trifluoroethanol in the presence of a base. The reaction of 5-amino-1,2,3,4-tetrahydroisoquinoline with trifluoroethanol is the most widely used method for the synthesis of this compound. The reaction is carried out in an inert atmosphere at temperatures ranging from -78°C to +25°C, and yields this compound in high yields.
属性
IUPAC Name |
1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-5-4-8-7(6-16)2-1-3-9(8)15/h1-3H,4-6,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDILHGZRKQHQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)N)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

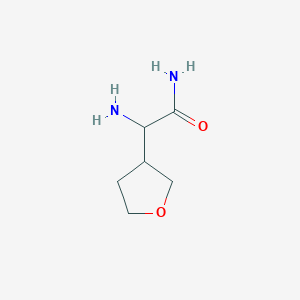
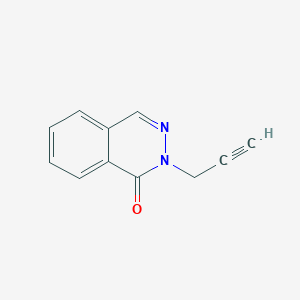
![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)
![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)
